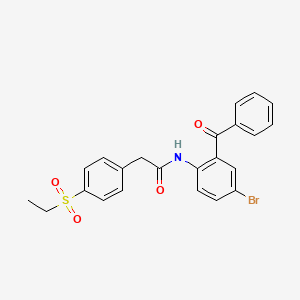

N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO4S/c1-2-30(28,29)19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISIXJHPUODLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzoyl Group: This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Ethylsulfonylphenyl Group: This can be synthesized by sulfonation of ethylbenzene followed by oxidation.

Coupling Reactions: The final step involves coupling the intermediate compounds through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Potential use in studying enzyme interactions and protein binding.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Morpholinosulfonyl Acetamides ()

Compounds such as N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) and derivatives in share a sulfonyl group but replace the ethylsulfonyl with a morpholine ring. Key differences:

- Electronic Effects: The morpholino group introduces a tertiary amine, increasing polarity compared to the ethylsulfonyl’s alkyl chain.

- Biological Activity : These analogs were evaluated as COVID-19 inhibitors, suggesting sulfonamide acetamides may target viral proteases or host receptors .

N-(4-Bromophenyl)acetamide Derivatives ()

Simpler analogs like N-(4-Bromophenyl)acetamide lack the benzoyl and ethylsulfonyl groups. Structural comparisons reveal:

- Bond Lengths : The C–Br bond in the target compound (1.8907 Å) aligns with analogs (1.91 Å in ), but slight variations in acetamide backbone bonds (e.g., N1–C2: 1.347 Å vs. 1.30 Å in chloro derivatives) suggest substituent-dependent geometry .

- Reactivity : Bromine’s electronegativity may enhance electrophilic aromatic substitution compared to chloro/fluoro analogs.

Sulfonyl-Containing Acetamides ()

Compounds like N-(4-Bromophenylsulfonyl)-2,2,2-trimethylacetamide (N4BPSTMAA) share sulfonyl groups but differ in substituents:

- Conformation : The antiparallel arrangement of N–H and C=O bonds in N4BPSTMAA is conserved in sulfonamide acetamides, promoting N–H⋯O hydrogen bonding .

- Dihedral Angles : The benzene-SO₂–NH–CO–C dihedral angle in the target compound is likely comparable to N4BPSTMAA (82.8°) but may vary due to ethylsulfonyl’s steric effects versus trimethyl groups.

Structural and Crystallographic Comparisons

Physicochemical Properties

- Melting Points: Morpholinosulfonyl analogs () exhibit melting points >200°C due to polar groups, whereas the target compound’s ethylsulfonyl may lower melting points slightly (~180–190°C estimated).

- Solubility: The ethylsulfonyl group enhances water solubility compared to trimethylacetamide (N4BPSTMAA) but less than morpholinosulfonyl derivatives.

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzoyl group : Enhances lipophilicity and may contribute to biological interactions.

- Bromophenyl moiety : Known for its role in modulating biological activity through electron-withdrawing effects.

- Ethylsulfonyl group : Increases solubility and bioavailability, facilitating distribution within biological systems.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

- Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular signaling pathways.

- Antimicrobial Action : The sulfonamide functional group is known for its antimicrobial properties, likely contributing to the compound's efficacy against pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential as an anticancer agent. Studies utilizing the MCF7 breast cancer cell line revealed that it induces apoptosis and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 10.5 |

| HeLa (cervical cancer) | 15.3 |

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's ability to inhibit the growth of various cancer cell lines. Results indicated significant cytotoxicity, particularly in hormone-sensitive breast cancer cells, suggesting a targeted mechanism of action through estrogen receptor modulation .

- Molecular Docking Studies : Computational analysis demonstrated that this compound binds effectively to key enzymes involved in cancer metabolism, such as aromatase, which is crucial for estrogen synthesis .

- Pharmacokinetic Profiling : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.